Cas no 188345-25-7 (3,4-Difluoro-N-methoxy-N-methylbenzamide)
3,4-Difluoro-N-methoxy-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Difluoro-N-methoxy-N-methylbenzamide
- Benzamide,3,4-difluoro-N-methoxy-N-methyl-
- AC-3442
- AM809
- 3,4-Difluoro-N-methyl-N-methoxybenzamide
- SCHEMBL2883042
- CS-0038881
- AKOS008981565
- FT-0691977
- Benzamide, 3,4-difluoro-N-methoxy-N-methyl-
- DTXSID70596980
- 3,4-Difluoro-N-methoxy-N-methyl benzamide
- FDVLMFYILRWQOV-UHFFFAOYSA-N
- EN300-137623
- A852410
- 188345-25-7
- 3,4-difluoro-N-methoxy-N-methyl-benzamide
- MFCD02684299
- 3,4-difluoro-n-methoxy-n-methylbenzamide;benzamide, 3,4-difluoro-n-methoxy-n-methyl-;
- DB-065639
-
- MDL: MFCD02684299
- Inchi: 1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
- InChI Key: FDVLMFYILRWQOV-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(N(C)OC)=O)F
Computed Properties
- Exact Mass: 201.06000
- Monoisotopic Mass: 201.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.261±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 315.1°C at 760 mmHg
- Flash Point: 144.4°C
- Refractive Index: 1.493
- Solubility: Almost insoluble (0.011 g/l) (25 º C),
- PSA: 29.54000
- LogP: 1.59820
3,4-Difluoro-N-methoxy-N-methylbenzamide Pricemore >>
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| Alichem | A019065096-5g |
3,4-Difluoro-N-methoxy-N-methylbenzamide |
188345-25-7 | 95% | 5g |
$494.00 | 2023-09-02 | |
| Alichem | A019065096-10g |
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| TRC | D458280-25mg |
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$ 50.00 | 2022-06-05 | ||
| TRC | D458280-50mg |
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$ 70.00 | 2022-06-05 | ||
| TRC | D458280-250mg |
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188345-25-7 | 250mg |
$ 295.00 | 2022-06-05 | ||
| Enamine | EN300-137623-0.05g |
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| Enamine | EN300-137623-0.1g |
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188345-25-7 | 95% | 0.1g |
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| Enamine | EN300-137623-0.25g |
3,4-difluoro-N-methoxy-N-methylbenzamide |
188345-25-7 | 95% | 0.25g |
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| Enamine | EN300-137623-0.5g |
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| Enamine | EN300-137623-1.0g |
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3,4-Difluoro-N-methoxy-N-methylbenzamide Suppliers
3,4-Difluoro-N-methoxy-N-methylbenzamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3,4-Difluoro-N-methoxy-N-methylbenzamide
3,4-Difluoro-N-methoxy-N-methylbenzamide (CAS No. 188345-25-7): A Comprehensive Overview
3,4-Difluoro-N-methoxy-N-methylbenzamide (CAS No. 188345-25-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure and properties, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3,4-Difluoro-N-methoxy-N-methylbenzamide.
Chemical Structure and Properties
3,4-Difluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative with the molecular formula C9H9F2NO2. The presence of fluorine atoms at the 3 and 4 positions of the benzene ring imparts unique electronic and steric properties to the molecule. These properties can significantly influence its interactions with biological targets, making it a valuable scaffold for drug design. The methoxy and methyl groups attached to the amide nitrogen further enhance its solubility and stability, which are crucial for its pharmacological applications.
The compound is typically synthesized through a multi-step process involving the reaction of 3,4-difluorobenzoic acid with methanol to form the corresponding methyl ester, followed by treatment with methanamine to generate the final amide product. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing 3,4-Difluoro-N-methoxy-N-methylbenzamide, making it more accessible for research and development purposes.
Biological Activities and Mechanisms of Action
3,4-Difluoro-N-methoxy-N-methylbenzamide has been extensively studied for its biological activities, particularly in the context of enzyme inhibition and modulation of cellular signaling pathways. One of the most notable findings is its potent inhibitory effect on histone deacetylases (HDACs), a family of enzymes involved in chromatin remodeling and gene expression regulation. HDAC inhibitors have shown promise in treating various cancers by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
A recent study published in the Journal of Medicinal Chemistry reported that 3,4-Difluoro-N-methoxy-N-methylbenzamide selectively inhibits HDAC6, a specific isoform of HDACs that plays a crucial role in microtubule dynamics and protein degradation. This selective inhibition has been associated with reduced cell proliferation and increased sensitivity to chemotherapeutic agents in several cancer cell lines. These findings suggest that 3,4-Difluoro-N-methoxy-N-methylbenzamide could be a valuable lead compound for developing more effective anticancer drugs.
In addition to its HDAC inhibitory activity, 3,4-Difluoro-N-methoxy-N-methylbenzamide has also been investigated for its potential as an anti-inflammatory agent. Research conducted at the University of California demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The mechanism underlying this anti-inflammatory effect is thought to involve modulation of nuclear factor-kappa B (NF-κB) signaling pathways.
Potential Applications in Drug Development
The diverse biological activities of 3,4-Difluoro-N-methoxy-N-methylbenzamide make it an attractive candidate for various therapeutic applications. In oncology, its ability to inhibit HDAC6 suggests potential use as an adjuvant therapy to enhance the efficacy of existing chemotherapy regimens. Clinical trials are currently underway to evaluate the safety and efficacy of HDAC6 inhibitors in combination with standard chemotherapeutic agents.
Beyond cancer treatment, 3,4-Difluoro-N-methoxy-N-methylbenzamide may also find applications in other areas such as neurodegenerative diseases and autoimmune disorders. For instance, HDAC6 inhibitors have been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Similarly, their anti-inflammatory properties make them promising candidates for treating conditions such as rheumatoid arthritis and multiple sclerosis.
Safety Considerations and Future Directions
The development of any new therapeutic agent requires a thorough understanding of its safety profile. Preclinical studies have indicated that 3,4-Difluoro-N-methoxy-N-methylbenzamide exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully characterize its pharmacokinetics and potential side effects in humans.
Ongoing efforts are focused on optimizing the chemical structure of 3,4-Difluoro-N-methoxy-N-methylbenzamide to enhance its potency and selectivity while minimizing off-target effects. Computational modeling techniques are being employed to identify key structural features that contribute to its biological activities. These insights will guide the design of more potent derivatives with improved therapeutic indices.
In conclusion, 3,4-Difluoro-N-methoxy-N-methylbenzamide (CAS No. 188345-25-7) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive lead compound for developing novel therapeutic agents targeting various diseases. As research continues to advance our understanding of this compound's mechanisms of action and safety profile, it holds great promise for improving patient outcomes in multiple clinical settings.
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